![molecular formula C26H14Cl4N2 B2494649 2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine CAS No. 6081-35-2](/img/structure/B2494649.png)

2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

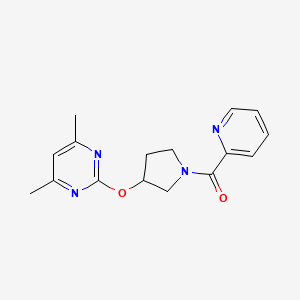

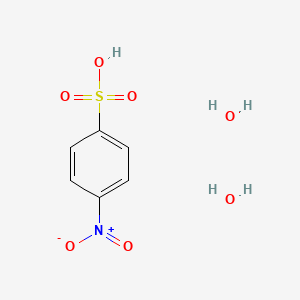

Vue d'ensemble

Description

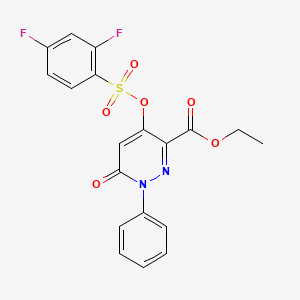

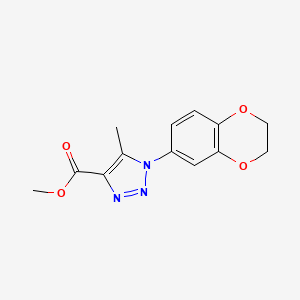

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, photocyclization, or coupling reactions under specific conditions. For example, Uchida et al. (1990) synthesized derivatives with photochromic properties through reversible photocyclization, demonstrating the potential for creating compounds with unique photochemical behaviors. This approach could potentially be applied to the synthesis of 2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine or related structures (Uchida, Nakayama, & Irie, 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine has been detailed through X-ray crystallography, revealing significant insights into their conformation and bonding. Shibahara et al. (1997) reported the dimeric structure of a related compound, highlighting the importance of specific bond angles and distances in determining the overall molecular conformation (Shibahara, Kobayashi, Long, & Xin, 1997).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds include their behavior under various conditions and their reactivity towards different reagents. For instance, Kostyuchenko et al. (2022) explored photochemical synthesis and the electrochemical and photophysical properties of benzo[1,2-d:4,3-d']bis(thiazoles), showing how these compounds can be manipulated and used in organic electronics (Kostyuchenko et al., 2022).

Physical Properties Analysis

The physical properties of such compounds can vary widely, including their solubility, melting points, and crystalline structures. Studies on similar compounds have provided insights into how structural variations can impact these properties, with implications for their practical applications and stability under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the potential applications of 2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine. Research on related compounds has shed light on their redox behavior, electrochemical characteristics, and potential for forming complex structures with interesting electronic and optical properties (Barclay et al., 1997).

Applications De Recherche Scientifique

Antimicrobial and Antiviral Applications

Compounds with chlorophenyl groups and complex heterocyclic structures have been studied for their antimicrobial and antiviral properties. For example, bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides and benzisoselenazol-3(2H)-ones exhibit significant activity against Gram-positive bacteria and human herpes virus type 1, highlighting the potential of chlorophenyl-containing compounds in developing new antimicrobial and antiviral agents (Giurg et al., 2017).

Photochromic and Electrochromic Materials

Compounds with benzo[b]thiophen-3-yl groups have been utilized in creating materials with thermally irreversible and fatigue-resistant photochromic properties. These materials, such as 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, show potential for applications in smart windows and optical data storage due to their reversible photochromic behavior (Uchida et al., 1990).

Environmental Impact Studies

The presence and environmental impact of UV filters, such as benzophenones and benzotriazoles, have been studied in various environmental matrices. These compounds, often used in personal care products and industrial applications, have been detected in sediments and sewage sludge, raising concerns about their ecological and human health effects (Zhang et al., 2011).

Molecular Electronics and Organic Solar Cells

Research on benzothiazole and benzoxazole derivatives has shown their potential in the fabrication of organic electronics, including organic solar cells. These compounds' photophysical and electrochemical properties suggest their use in developing high-performance organic electronic devices (Kostyuchenko et al., 2022).

Corrosion Inhibition

Derivatives of thiazole and thiadiazole have been evaluated for their performance in inhibiting the corrosion of metals such as iron. These studies help in understanding how heterocyclic compounds can be applied in protecting metals from corrosion, an important aspect in industrial applications (Kaya et al., 2016).

Propriétés

IUPAC Name |

2,8-dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14Cl4N2/c27-15-9-11-23-19(13-15)25(17-5-1-3-7-21(17)29)31-24-12-10-16(28)14-20(24)26(32-23)18-6-2-4-8-22(18)30/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIYPSZCONJIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=NC4=C2C=C(C=C4)Cl)C5=CC=CC=C5Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2494570.png)

![6-bromo-8-methoxy-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B2494573.png)

![Furan-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2494574.png)

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)